1-Phenyl-2-(pyridin-2-yl)ethanamine, referred to as Lanicemine hereafter, is a chiral molecule with the (S)-enantiomer being the pharmacologically active form. [, ] It belongs to the arylalkylamine class of compounds and is recognized as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [] Lanicemine has garnered significant interest in scientific research for its potential as an adjunctive treatment in major depressive disorder. []
Lanicemine acts as a low-trapping NMDA receptor channel blocker. [] This means it binds to the NMDA receptor, a glutamate receptor subtype crucial for excitatory neurotransmission, and blocks the flow of ions through its channel. [] Unlike other NMDA receptor antagonists, Lanicemine's low-trapping nature implies a shorter binding duration, potentially leading to fewer side effects. []
Treatment of Depression: Lanicemine has been investigated as an adjunctive treatment for major depressive disorder. [, ] Its low-trapping NMDA receptor antagonism offers a potential therapeutic advantage by rapidly alleviating depressive symptoms with potentially fewer side effects. []
Pain Management: Prodrugs of Lanicemine are suggested as potential treatments for pain. [] This application stems from the role of NMDA receptors in pain signaling pathways.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4